![molecular formula C13H13N3OS B3844701 N-methyl-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B3844701.png)
N-methyl-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea
Overview
Description
N-methyl-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea, also known as MPTP, is a synthetic compound that has been widely used in scientific research due to its unique properties. MPTP has been studied for its ability to induce Parkinson's disease-like symptoms in humans and animals, making it a valuable tool for understanding the underlying mechanisms of the disease.
Scientific Research Applications
N-methyl-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea has been widely used in scientific research to induce Parkinson's disease-like symptoms in humans and animals. This has allowed researchers to study the underlying mechanisms of the disease and develop new treatments. This compound has also been used to study the effects of oxidative stress on the brain, as well as the role of the immune system in neurodegenerative diseases.
Mechanism of Action
N-methyl-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which is toxic to dopaminergic neurons. MPP+ enters the neurons via the dopamine transporter and inhibits complex I of the electron transport chain, leading to oxidative stress and cell death. This results in the loss of dopamine-producing neurons in the substantia nigra, leading to the characteristic symptoms of Parkinson's disease.
Biochemical and Physiological Effects
This compound induces a range of biochemical and physiological effects in the brain, including oxidative stress, inflammation, and cell death. These effects are similar to those observed in Parkinson's disease patients, making this compound a valuable tool for studying the disease. This compound also affects other systems in the body, including the immune system and the cardiovascular system.
Advantages and Limitations for Lab Experiments
N-methyl-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea has several advantages for lab experiments, including its ability to induce Parkinson's disease-like symptoms in animals, its well-characterized mechanism of action, and its ability to mimic the effects of oxidative stress and inflammation in the brain. However, there are also limitations to the use of this compound, including its toxicity and potential for off-target effects.
Future Directions
There are several future directions for research involving N-methyl-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea, including the development of new treatments for Parkinson's disease, the study of the role of oxidative stress and inflammation in neurodegenerative diseases, and the investigation of the effects of this compound on other systems in the body. Additionally, there is a need for further research into the safety and potential side effects of this compound, as well as the development of new animal models for studying Parkinson's disease.
properties
IUPAC Name |
(3E)-1-methyl-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-4-7-16-10-6-5-9(2)8-11(10)18-13(16)15-12(17)14-3/h1,5-6,8H,7H2,2-3H3,(H,14,17)/b15-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYJIZBTCUXALV-FYWRMAATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)NC)S2)CC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(/C(=N\C(=O)NC)/S2)CC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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